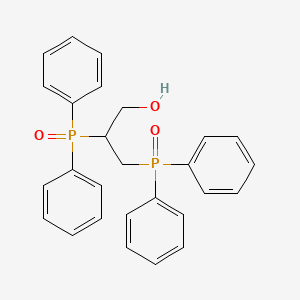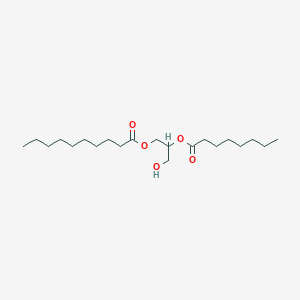
3-Hydroxy-2-(octanoyloxy)propyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(octanoyloxy)propyl decanoate is a chemical compound with the molecular formula C21H40O5 It is an ester formed from decanoic acid and a glycerol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(octanoyloxy)propyl decanoate typically involves esterification reactions. One common method is the reaction between decanoic acid and a glycerol derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(octanoyloxy)propyl decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(octanoyloxy)propyl decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its role as a metabolite in various biological pathways.
Medicine: Explored for potential therapeutic applications due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(octanoyloxy)propyl decanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and glycerol derivatives, which can then participate in various metabolic processes. The compound’s effects are mediated through its ability to modulate lipid metabolism and interact with cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-(octanoyloxy)propyl decanoate
- 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
- (3-Decanoyloxy-2-octanoyloxy-propyl) decanoate
Uniqueness
3-Hydroxy-2-(octanoyloxy)propyl decanoate is unique due to its specific ester linkage and the presence of both hydroxyl and ester functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
Propiedades
Número CAS |
113741-23-4 |
|---|---|
Fórmula molecular |
C21H40O5 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(3-hydroxy-2-octanoyloxypropyl) decanoate |
InChI |
InChI=1S/C21H40O5/c1-3-5-7-9-10-12-13-15-20(23)25-18-19(17-22)26-21(24)16-14-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |
Clave InChI |
XDYVDYBOLARYBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


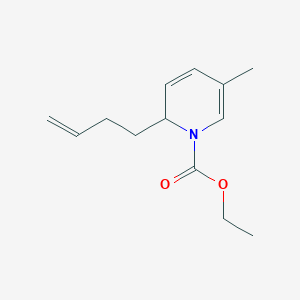
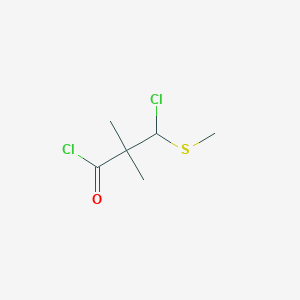
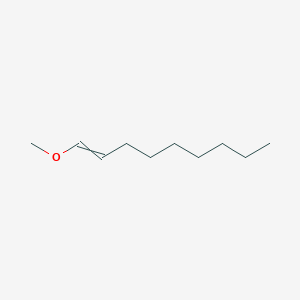
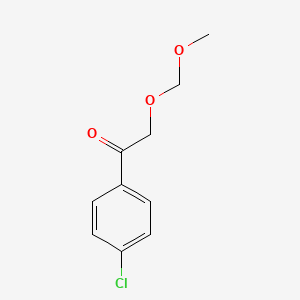
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
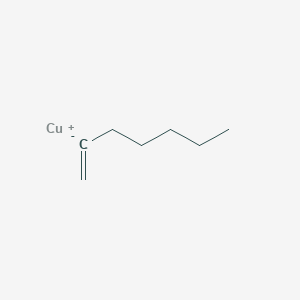
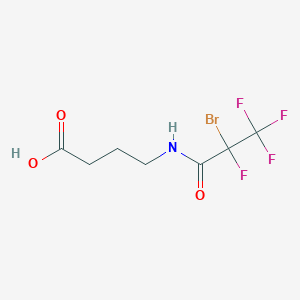
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
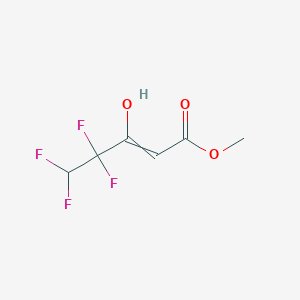
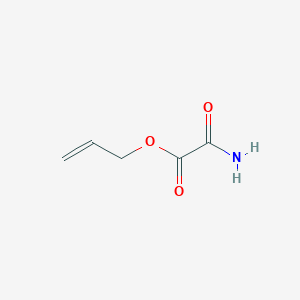
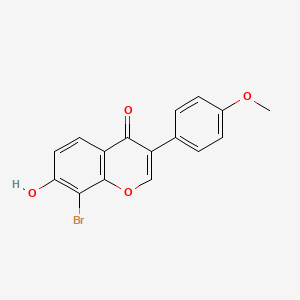
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
